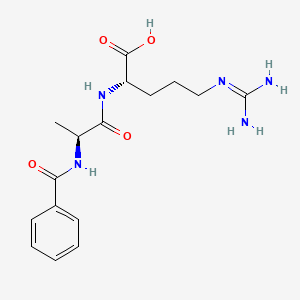

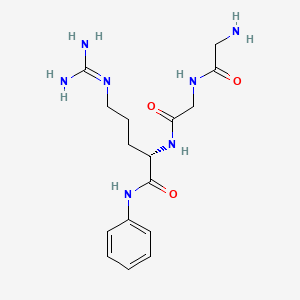

Benzoylalanylarginine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Antimicrobial and Antibiofilm Agents

Benzoylalanylarginine has been explored for its potential in developing novel antimicrobial agents. The compound’s structure allows it to be used in the synthesis of derivatives that exhibit promising antimicrobial activity against Gram-positive pathogens, particularly targeting biofilm-associated infections like those caused by Enterococcus faecium . This application is crucial in addressing the increasing resistance to conventional antibiotics.

Antioxidant Activity

The antioxidant properties of Bz-Ala-Arg-OH derivatives have been studied using assays like DPPH, ABTS, and ferric reducing power assays . Antioxidants are vital in combating oxidative stress in biological systems, which can lead to various chronic diseases. Thus, Bz-Ala-Arg-OH could contribute to the development of new antioxidant therapies.

Toxicity Testing

Bz-Ala-Arg-OH derivatives have been subjected to alternative toxicity testing, such as their effects on freshwater cladoceran Daphnia magna Straus . This application is significant for environmental safety assessments and the development of compounds with lower ecological impacts.

Drug Design

The compound’s structure is beneficial for drug design, especially when creating molecules with specific pharmacological actions. In silico studies using Bz-Ala-Arg-OH have helped predict the biological effects of new compounds, aiding in the design of drugs with desired therapeutic outcomes .

Metabolomics

Benzoylalanylarginine plays a role in metabolomics, particularly in the analysis of small molecules in biological systems. Derivatization with benzoyl chloride, related to Bz-Ala-Arg-OH, improves the sensitivity and selectivity of LC–MS/MS analyses, which is essential for identifying biomarkers and understanding biological processes .

Peptide Synthesis

Bz-Ala-Arg-OH is used in peptide synthesis as a substrate for carboxypeptidases B and N . This application is fundamental in the production of peptides for therapeutic use and research into protein structure and function.

Enzyme Engineering

The compound’s derivatives can be utilized in enzyme engineering for the biosynthesis of food functional ingredients. This includes the molecular modification and application of industrial food enzymes, which is a growing field in food biotechnology .

Neurotransmitter Analysis

In neuroscience, Bz-Ala-Arg-OH derivatives can be used to monitor neurotransmitters and study neurotransmission within neural circuits. This application is important for determining pharmacological effects and behavioral responses within the brain .

properties

IUPAC Name |

(2S)-2-[[(2S)-2-benzamidopropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O4/c1-10(20-14(23)11-6-3-2-4-7-11)13(22)21-12(15(24)25)8-5-9-19-16(17)18/h2-4,6-7,10,12H,5,8-9H2,1H3,(H,20,23)(H,21,22)(H,24,25)(H4,17,18,19)/t10-,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSPJMDEWGLXKT-JQWIXIFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20221634 |

Source

|

| Record name | Benzoylalanylarginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoylalanylarginine | |

CAS RN |

71448-11-8 |

Source

|

| Record name | Benzoylalanylarginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071448118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoylalanylarginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

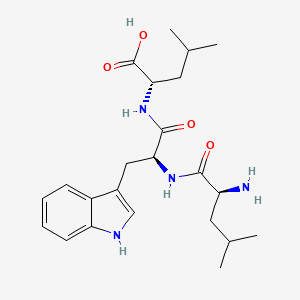

![(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B1336832.png)

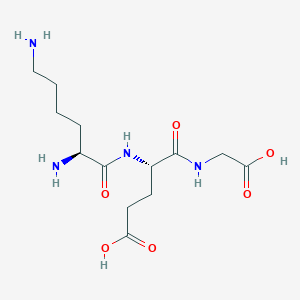

![(2S,3R)-2-amino-3-hydroxy-N-[(2S,3R)-3-hydroxy-1-(4-nitroanilino)-1-oxobutan-2-yl]butanamide](/img/structure/B1336834.png)

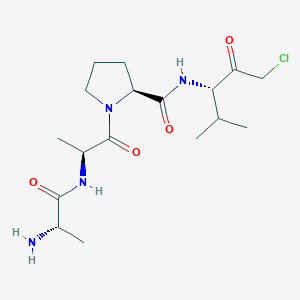

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile](/img/structure/B1336840.png)

![N-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethyl)-N-methylamine](/img/structure/B1336841.png)